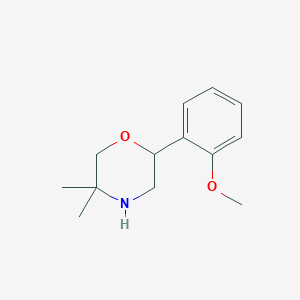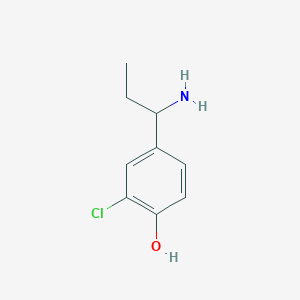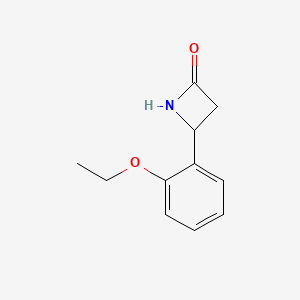
4-(2-Ethoxyphenyl)azetidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Ethoxyphenyl)azetidin-2-one is a compound belonging to the class of azetidinones, which are four-membered lactams. This compound is characterized by the presence of an ethoxyphenyl group attached to the azetidinone ring. Azetidinones are of significant interest in medicinal chemistry due to their biological activities and their role as intermediates in the synthesis of various pharmaceuticals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Ethoxyphenyl)azetidin-2-one typically involves the [2+2] ketene-imine cycloaddition, also known as the Staudinger reaction. This method involves the reaction of a ketene with an imine to form the azetidinone ring. For instance, the reaction of 2-ethoxybenzylideneamine with ketene can yield this compound under appropriate conditions .
Industrial Production Methods
Industrial production of azetidinones, including this compound, often employs similar cycloaddition reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as the use of propylphosphonic anhydride (T3P®) as an acid activator, have been explored to make the process more environmentally friendly .
化学反应分析
Types of Reactions
4-(2-Ethoxyphenyl)azetidin-2-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Ceric Ammonium Nitrate (CAN): Used for oxidative deprotection.
Propylphosphonic Anhydride (T3P®): Used as an acid activator in green synthesis.
Copper Catalysts: Used in substitution reactions.
Major Products
N-Dearylated Azetidinones: Formed by oxidative deprotection.
4-Acyloxyazetidinones: Formed by acyloxylation reactions.
科学研究应用
4-(2-Ethoxyphenyl)azetidin-2-one has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of β-lactam antibiotics and other pharmaceuticals.
Biological Studies: The compound is used to study the biological activities of azetidinones, including their antibacterial and anticancer properties.
Industrial Chemistry: It is employed in the development of new synthetic methodologies and green chemistry approaches.
作用机制
The mechanism of action of 4-(2-Ethoxyphenyl)azetidin-2-one involves its interaction with biological targets, such as enzymes and receptors. The azetidinone ring can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking their active sites. This mechanism is similar to that of β-lactam antibiotics, which inhibit bacterial cell wall synthesis by targeting penicillin-binding proteins .
相似化合物的比较
Similar Compounds
N-(4-Ethoxyphenyl)azetidin-2-one: A closely related compound with similar synthetic routes and biological activities.
2-Azetidinone: The parent compound of the azetidinone class, lacking the ethoxyphenyl group.
4-Methoxyphenylazetidin-2-one: Another derivative with a methoxy group instead of an ethoxy group.
Uniqueness
4-(2-Ethoxyphenyl)azetidin-2-one is unique due to the presence of the ethoxyphenyl group, which can influence its chemical reactivity and biological activity. This structural feature can enhance its solubility and interaction with biological targets compared to other azetidinones .
属性
分子式 |
C11H13NO2 |
|---|---|
分子量 |
191.23 g/mol |
IUPAC 名称 |
4-(2-ethoxyphenyl)azetidin-2-one |
InChI |
InChI=1S/C11H13NO2/c1-2-14-10-6-4-3-5-8(10)9-7-11(13)12-9/h3-6,9H,2,7H2,1H3,(H,12,13) |
InChI 键 |
SZQUTBKDCQHJGF-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=CC=CC=C1C2CC(=O)N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


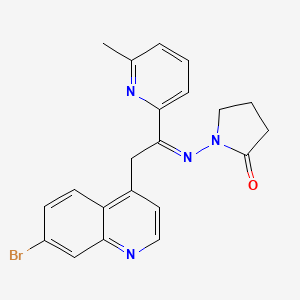
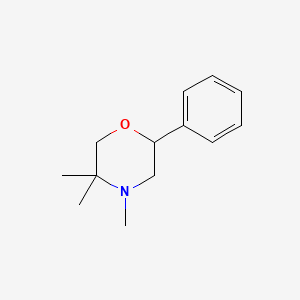
![2,2'-[Propylenebis(nitriloethylidyne)]di-phenol](/img/structure/B15241734.png)
![[2-(3,4-Dimethyl-benzenesulfonylamino)-acetylamino]-acetic acid](/img/structure/B15241737.png)
![(Z,6R)-6-[(10S,12S,13R,14S,17R)-12-acetyloxy-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,7,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid](/img/structure/B15241744.png)
![Methyl 4-amino-6-chloro-4'-morpholino-[1,1'-biphenyl]-3-carboxylate](/img/structure/B15241749.png)
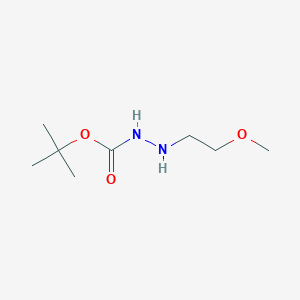
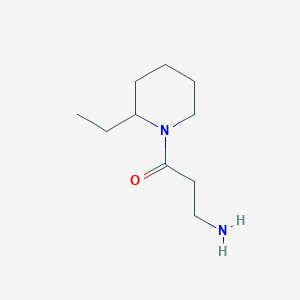
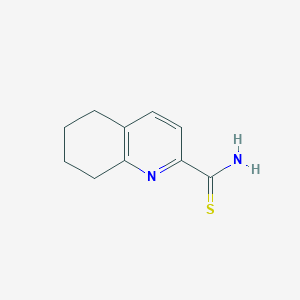
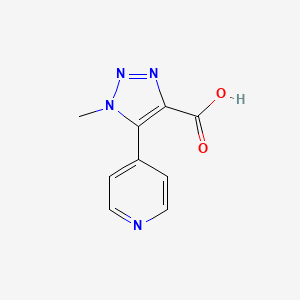
![Bicyclo[3.2.0]heptane-6-carbaldehyde](/img/structure/B15241783.png)
![1-[(1-Methyl-1H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B15241792.png)
